5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole
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Overview
Description
5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a chloromethyl group and a cyclopentyl group
Scientific Research Applications
Structural Analysis and Docking Studies
Tetrazole derivatives, including those similar to 5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole, have been analyzed for their structural properties using X-ray crystallography. Studies reveal that the tetrazole rings in these compounds are essentially planar, with no conjugation to the aryl rings at the 1- and 5-positions. Molecular docking studies are also carried out to understand the orientation and interaction of these molecules within the active sites of specific enzymes, such as cyclooxygenase-2, which can have implications in drug design and medicinal chemistry (Al-Hourani et al., 2015).
Synthetic Routes and Applications
Research on tetrazoles, including 5-substituted derivatives, explores their synthesis and functionalization. These compounds are valuable in medicinal chemistry as isosteres for various functional groups, such as carboxylic acids and amines. The synthesis methods for 5-substituted 1H-tetrazoles have evolved to become more efficient and eco-friendly, with significant advancements in the field. These derivatives have applications in drug design, particularly as non-classical bioisosteres of carboxylic acids, owing to their similar acidities but higher lipophilicities and metabolic resistance (Reed & Jeanneret, 2021); (Mittal & Awasthi, 2019); (Roh, Vávrová, & Hrabálek, 2012).
Novel Synthesis Methods and Catalysis
Innovative methods for synthesizing 5-substituted 1H-tetrazoles have been developed, utilizing novel catalysts and conditions. For example, Cu-Zn alloy nanopowder has been used as an effective catalyst for the synthesis of these compounds, leading to new possibilities in the synthesis and application of tetrazole-based ionic liquids. This showcases the versatility and potential of tetrazoles in various chemical reactions and applications (Aridoss & Laali, 2011).
Energetic Material Applications
Tetrazole derivatives are also explored for their potential in energetic material applications. Their high nitrogen content and structural properties make them candidates for use in explosives and other energetic materials. This research area focuses on the synthesis, characterization, and evaluation of these compounds for their energetic performance and suitability in various applications (Mahkam, Nabati, Latifpour, & Aboudi, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentylamine with sodium azide and
Properties
IUPAC Name |
5-(chloromethyl)-1-cyclopentyltetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4/c8-5-7-9-10-11-12(7)6-3-1-2-4-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQAQIIBAPRIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NN=N2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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